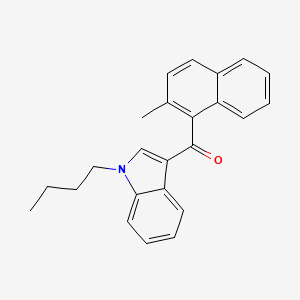

JWH 073 2-methylnaphthyl analog

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

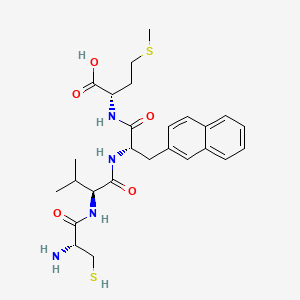

JWH 073 2-methylnaphthyl analog is a synthetic cannabinoid (CB) that activates both the CB1 and the CB2 receptor . This cannabimimetic compound has been identified in herbal blends . It differs structurally from JWH 073 by having a methyl group added at the 2 position of the naphthyl moiety .

Molecular Structure Analysis

The molecular formula of JWH 073 2-methylnaphthyl analog is C24H23NO . It has a molecular weight of 341.5 . The InChI code is InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 .Scientific Research Applications

Identification in Herbal Mixtures : JWH 073 and its 4-methylnaphthoyl homologue have been detected in herbal mixtures. These compounds were identified using techniques like nuclear magnetic resonance (NMR) and gas chromatographic mass spectrometric (GC-MS) analysis, indicating their presence in commercially available products (Westphal, Sönnichsen, & Thiemt, 2012).

Characterization of Metabolites : Studies have investigated the in vitro metabolites of JWH 073, contributing to understanding its metabolic pathways. This is crucial for identifying synthetic cannabinoids abusers, as the most abundant metabolites are usually mono-hydroxylated derivatives (Gambaro et al., 2014).

Detection in Postmortem Analysis : Techniques have been developed for detecting trace concentrations of JWH 073 in human blood, which is significant in forensic investigations, particularly in postmortem cases (Shanks, Dahn, & Terrell, 2012).

Deposition in Hair : The deposition of JWH 073 and its metabolites in hair has been studied. This research is essential for understanding long-term exposure and can be used in forensic applications (Kim et al., 2013).

Pharmacological Effects : The effects of JWH 073, along with other synthetic cannabinoids, on physiological and neurological responses in mice have been explored. This research is key to understanding the potential health impacts of these substances (Ossato et al., 2016).

Affinity and Activity at Cannabinoid Receptors : Studies have found that metabolites of JWH 073 exhibit high affinity and act as potent agonists at cannabinoid type-2 receptors. This insight is crucial in understanding the pharmacological properties of synthetic cannabinoids (Rajasekaran et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the JWH 073 2-methylnaphthyl analog are the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

The JWH 073 2-methylnaphthyl analog acts as a full agonist at both the CB1 and CB2 receptors . It binds to these receptors with a higher affinity than THC, the main psychoactive component of cannabis . This binding triggers a series of events within the cell, leading to changes in cellular activity.

Result of Action

The JWH 073 2-methylnaphthyl analog has been shown to produce behavioral effects very similar to THC in animals

Safety and Hazards

JWH 073 2-methylnaphthyl analog is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . It should be handled with care, using protective gloves, clothing, and eye/face protection . It should be used only in a well-ventilated area or outdoors .

Future Directions

properties

IUPAC Name |

(1-butylindol-3-yl)-(2-methylnaphthalen-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-3-4-15-25-16-21(20-11-7-8-12-22(20)25)24(26)23-17(2)13-14-18-9-5-6-10-19(18)23/h5-14,16H,3-4,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPAIIWSIJRPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016557 |

Source

|

| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427325-61-8 |

Source

|

| Record name | (1-butyl-1H-indol-3-yl)(2-methylnaphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

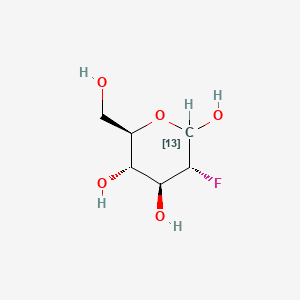

![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

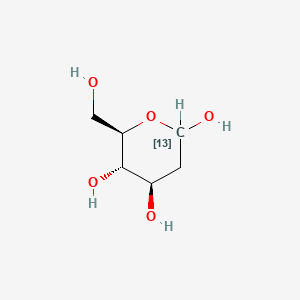

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)